molecular formula C5H7NO3 B2553821 2-Oxo-pyrrolidine-3-carboxylic acid CAS No. 96905-67-8

2-Oxo-pyrrolidine-3-carboxylic acid

Cat. No. B2553821
CAS RN: 96905-67-8
M. Wt: 129.115
InChI Key: HPQCENXKIPSQSA-GSVOUGTGSA-N
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Patent
US08835472B2

Procedure details

To 0.50 g (3.18 mmol) 2-oxo-pyrollidine-carboxylic acid ethyl ester in 10 mL EtOH are added 5 mL aq. NaOH (1M) solution. The reaction mixture is stirred at r.t. for 3 h. The EtOH is removed in vacuo and the residue is diluted with water and acidified with aq. HCl (2M) solution. The resulting precipitate is filtered and dried.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])=O)C.[OH-:12].[Na+].C[CH2:15][OH:16]>>[O:11]=[C:7]1[CH:8]([C:15]([OH:16])=[O:12])[CH2:9][CH2:10][NH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC(=O)N1C(CCC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at r.t. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The EtOH is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted with water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1NCCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.